molecular formula C12H16N2O B1294756 1-(4-Methylbenzyl)piperazin-2-one CAS No. 938458-91-4

1-(4-Methylbenzyl)piperazin-2-one

Cat. No. B1294756
CAS RN: 938458-91-4
M. Wt: 204.27 g/mol
InChI Key: GKUBQNDQVAMMOA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)piperazin-2-one, also known as MBP, is a chemical compound with numerous properties and applications in the fields of science and industry. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Methylbenzyl)piperazin-2-one, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields has been reported .


Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzyl)piperazin-2-one is C12H16N2O . The structure of this compound includes a six-membered ring with two opposing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Herbicidal Activity

The compound has been used in the synthesis of benzotriazole derivatives, which have shown weak herbicidal activities against barnyardgrass and rape . This suggests potential use in the development of new herbicides .

Antihelminthic Activity

1-(4-Methylbenzyl)piperazin-2-one (MBPZ) has shown excellent biological properties in anti-helminths due to its chemical structure . This suggests potential use in the treatment of parasitic worm infections .

Antihistaminic Activity

MBPZ has also demonstrated antihistaminic activity . This suggests potential use in the treatment of allergies .

Anticancer Activity

The compound has shown anticancer activity . This suggests potential use in the development of new cancer treatments .

Antidepressant Activity

MBPZ has demonstrated antidepressant activity . This suggests potential use in the treatment of depression .

Antimicrobial Activity

Research has predicted that MBPZ could inhibit Bacillus cereus based on its special structure . This suggests potential use as an antibacterial agent .

Stability in Biological Applications

In biological application, 1-(4-Methylbenzyl)piperazin-2-one also shows good stability . This suggests potential use in long-term treatments or applications where stability is required .

Use in Synthesis of Novel Compounds

The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . This suggests potential use in the development of new chemical compounds .

Mechanism of Action

While the specific mechanism of action for 1-(4-Methylbenzyl)piperazin-2-one is not explicitly stated in the search results, it is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBQNDQVAMMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649957
Record name 1-[(4-Methylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)piperazin-2-one

CAS RN

938458-91-4
Record name 1-[(4-Methylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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